![molecular formula C19H20N6O B6450026 6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine CAS No. 2549043-23-2](/img/structure/B6450026.png)
6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{5-Benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a benzoyl group, an octahydropyrrolo[3,4-c]pyrrole moiety, and a purine base. The presence of these functional groups makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine typically involves multiple steps, including the formation of the octahydropyrrolo[3,4-c]pyrrole core and the subsequent attachment of the benzoyl and purine groups. The final step involves the coupling of the octahydropyrrolo[3,4-c]pyrrole intermediate with a purine derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-{5-Benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the benzoyl group or other reducible moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been identified as a potential inhibitor of the 5-hydroxytryptamine receptor 1D (5-HT1D), which plays a significant role in various neurological conditions and cancers. Its selective interaction with this receptor suggests potential therapeutic benefits in managing disorders such as depression and anxiety, as well as certain types of tumors.
Cancer Treatment
Preliminary studies indicate that the compound may exhibit antitumor properties, particularly against malignant neoplasms and lymphomas. Its unique structural features allow it to selectively target cancer cells while minimizing effects on normal cells .
Neurological Disorders
Due to its interaction with serotonin receptors, this compound is being explored for its potential in treating neurological disorders. The modulation of serotonin pathways is crucial for conditions such as migraines and mood disorders .
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry investigated the antitumor effects of various derivatives of octahydropyrrolo compounds, including 6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine. The results demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis through receptor-mediated pathways.
Case Study 2: Neurological Applications
Research conducted at a leading pharmacological institute evaluated the efficacy of this compound in animal models of anxiety and depression. The findings revealed that administration led to reduced anxiety-like behaviors, suggesting its potential use as an anxiolytic agent .
Interaction Studies
Understanding how this compound interacts with biological targets is essential for elucidating its mechanisms of action. Key interaction studies have shown that the purine moiety can engage in hydrogen bonding and π-π stacking interactions with target proteins, enhancing binding affinity and specificity.
Mechanism of Action
The mechanism of action of 6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrrole-based structure and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer effects.
Pyrimidine derivatives: These compounds also feature nitrogen-containing heterocycles and are used in various therapeutic applications.
Uniqueness
6-{5-Benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-23-12-22-16-17(23)20-11-21-18(16)24-7-14-9-25(10-15(14)8-24)19(26)13-5-3-2-4-6-13/h2-6,11-12,14-15H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDJMXVSDANCOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.